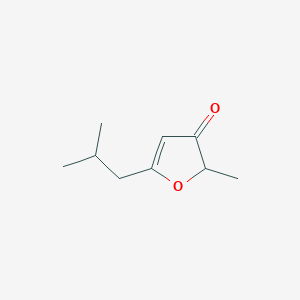

2-Methyl-5-(2-methylpropyl)-2,3-dihydrofuran-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methyl-5-(2-methylpropyl)-2,3-dihydrofuran-3-one is an organic compound with a unique structure that includes a furan ring substituted with methyl and isobutyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(2-methylpropyl)-2,3-dihydrofuran-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-3-buten-2-ol with an acid catalyst to form the furan ring. The reaction conditions often include elevated temperatures and the presence of a dehydrating agent to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as sulfuric acid or phosphoric acid can enhance the reaction efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

2-Methyl-5-(2-methylpropyl)-2,3-dihydrofuran-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the furan ring into a tetrahydrofuran derivative.

Substitution: Electrophilic substitution reactions can introduce different substituents onto the furan ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Reagents such as halogens (e.g., bromine) and acids (e.g., sulfuric acid) are used under controlled conditions.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of tetrahydrofuran derivatives.

Substitution: Introduction of halogenated or other substituted furan derivatives.

Aplicaciones Científicas De Investigación

2-Methyl-5-(2-methylpropyl)-2,3-dihydrofuran-3-one, also known as 2-methyl-5-(2-methylpropyl)furan-3-one, is an organic compound with the chemical formula C9H14O2 and a molecular weight of 154.21 . It is a dihydrofuran derivative, which is a class of heterocyclic compounds. Dihydrofurans and their derivatives have applications in diverse areas of chemistry .

Chemical Properties

- IUPAC Name: 2-methyl-5-(2-methylpropyl)furan-3-one

- InChI Key: SRGMARRFDPWADI-UHFFFAOYSA-N

- SMILES: CC1C(=O)C=C(O1)CC(C)C

- Appearance: liquid

- Storage Temperature: Room Temperature

Safety Information

- Signal Word: Warning

- Hazard Statements: H315-H319-H335

- Precautionary Statements: P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P332+P313-P337+P313-P362-P403+P233-P405-P501

Applications

- Pharmaceutical Intermediates Dihydrofuran derivatives are used in the synthesis of pharmaceuticals . For instance, 5-hydroxy-4-(2-methylpropyl)-3,4-dihydro-5H-furan-2-one is utilized in the manufacture of Pregabalin, a γ-amino acid drug . Pregabalin is the active ingredient in Lyrica®, which is used to treat epilepsy, neuropathic pain, fibromyalgia, and generalized anxiety disorder .

- Antiallergic compounds Furo[2,3-b][1,8]naphthyridine-3,4(2H,9H)-diones and 4H-furo[2,3-a]pyrido[1,2-a]pyrimidine-3,4(2H)-diones, which are related compounds, have demonstrated antiallergic activity . These compounds inhibit IgE-mediated passive cutaneous anaphylaxis (PCA) reactions .

- Flavoring agents Many furan derivatives are used as flavoring agents .

Mecanismo De Acción

The mechanism of action of 2-Methyl-5-(2-methylpropyl)-2,3-dihydrofuran-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

2-Methyl-5-ethylfuran: Similar structure but with an ethyl group instead of an isobutyl group.

2,3-Dihydrofuran: Lacks the methyl and isobutyl substitutions.

5-Methyl-2-furanmethanol: Contains a hydroxymethyl group instead of the isobutyl group.

Uniqueness

2-Methyl-5-(2-methylpropyl)-2,3-dihydrofuran-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Actividad Biológica

2-Methyl-5-(2-methylpropyl)-2,3-dihydrofuran-3-one, a compound with significant potential in various biological applications, has been studied for its antimicrobial and antifungal properties. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.

- Molecular Formula : C₉H₁₄O₂

- Molecular Weight : 154.21 g/mol

- Structure : The compound is characterized by a dihydrofuran ring with a methyl and isobutyl substituent.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. Its efficacy against various bacterial strains has been documented in several studies.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The compound's mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis and death. This property makes it a candidate for further development in antimicrobial therapies.

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity against common pathogens such as Candida albicans and Aspergillus niger.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16 µg/mL |

| Aspergillus niger | 32 µg/mL |

The antifungal mechanism is believed to be similar to that of its antibacterial effects, involving membrane disruption and interference with fungal cell wall synthesis.

Study on Antimicrobial Efficacy

A study conducted by Xue et al. (2006) evaluated the antimicrobial efficacy of various furan derivatives, including this compound. The results demonstrated a strong correlation between the structural features of the compounds and their biological activity. The study concluded that modifications to the furan ring could enhance antimicrobial potency.

Investigation of Antifungal Properties

In a separate investigation published in Bioorganic & Medicinal Chemistry Letters, researchers assessed the antifungal properties of this compound against clinical isolates of Candida species. The findings revealed that the compound effectively inhibited growth at concentrations comparable to standard antifungal agents like fluconazole.

Applications in Medicine

Given its promising biological activity, this compound is being explored for potential applications in drug development. Its unique structure allows for modifications that could lead to more effective therapeutic agents against resistant strains of bacteria and fungi.

Propiedades

IUPAC Name |

2-methyl-5-(2-methylpropyl)furan-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-6(2)4-8-5-9(10)7(3)11-8/h5-7H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRGMARRFDPWADI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)C=C(O1)CC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.